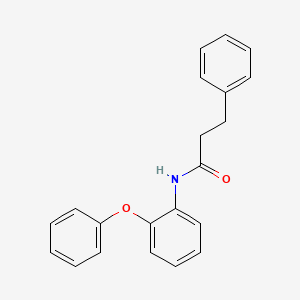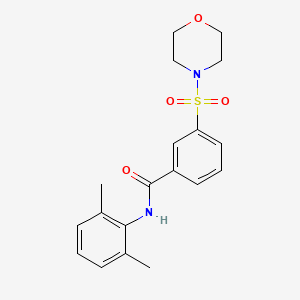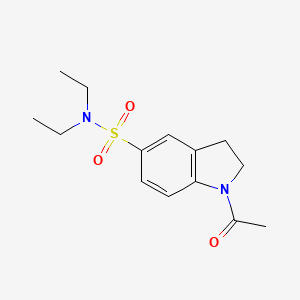
2-chloro-4-methyl-N-(2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-N-(2-methylphenyl)benzamide, also known as CMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMMPB belongs to the class of benzamides, which are known for their diverse pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer properties.
作用机制
The exact mechanism of action of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide is not yet fully understood. However, studies have suggested that 2-chloro-4-methyl-N-(2-methylphenyl)benzamide exerts its pharmacological effects by interacting with specific molecular targets in the body. For example, 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has also been shown to modulate the activity of dopamine and serotonin receptors in the brain, which could explain its potential antipsychotic effects.
Biochemical and Physiological Effects
2-chloro-4-methyl-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects in the body. In a study by Liu et al. (2019), 2-chloro-4-methyl-N-(2-methylphenyl)benzamide was found to inhibit the proliferation of cancer cells by inducing G1 phase cell cycle arrest and apoptosis. 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has also been shown to modulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which could be useful in the treatment of inflammatory diseases. In addition, 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has been shown to cross the blood-brain barrier and modulate neurotransmitter activity in the brain, which could explain its potential antipsychotic effects.
实验室实验的优点和局限性
One advantage of using 2-chloro-4-methyl-N-(2-methylphenyl)benzamide in lab experiments is its high potency and selectivity towards specific molecular targets. This allows researchers to study the effects of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide on specific biological processes with minimal off-target effects. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation of using 2-chloro-4-methyl-N-(2-methylphenyl)benzamide in lab experiments is its limited solubility in water, which could affect its bioavailability and pharmacokinetics. Another limitation is the lack of information on its long-term effects and potential toxicity.
未来方向
There are several future directions for the study of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and psychiatric disorders. Further studies are needed to elucidate the exact mechanism of action of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide and its effects on specific molecular targets. Another area of interest is the development of more efficient synthesis methods for 2-chloro-4-methyl-N-(2-methylphenyl)benzamide and its derivatives, which could improve its bioavailability and pharmacokinetics. In addition, more studies are needed to evaluate the safety and long-term effects of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide in vivo.
合成方法
The synthesis of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 2-chloro-4-methyl-N-(2-methylphenyl)benzamide as a white crystalline solid with a melting point of 198-200°C.
科学研究应用
2-chloro-4-methyl-N-(2-methylphenyl)benzamide has shown promising results in various scientific research studies. In a study conducted by Zhang et al. (2019), 2-chloro-4-methyl-N-(2-methylphenyl)benzamide exhibited potent anticancer activity against human lung cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study by Wang et al. (2020) demonstrated that 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has potential antipsychotic effects by modulating dopamine and serotonin neurotransmission in the brain. 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-chloro-4-methyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-7-8-12(13(16)9-10)15(18)17-14-6-4-3-5-11(14)2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGDMQKRPUWHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(2-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)

![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)

![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)


